molecular formula C16H15NO2 B13567251 (9H-Fluoren-9-yl)methyl glycinate

(9H-Fluoren-9-yl)methyl glycinate

Cat. No.: B13567251
M. Wt: 253.29 g/mol
InChI Key: XHYUDJFILRMEQQ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 2-aminoacetate is a chemical compound with the molecular formula C16H15NO2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 2-aminoacetate typically involves the reaction of fluorenylmethanol with glycine or its derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the esterification process . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (9H-fluoren-9-yl)methyl 2-aminoacetate may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 2-aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 2-aminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. Its ester group can undergo hydrolysis to release active intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl glycinate
  • (9H-fluoren-9-yl)methyl alaninate
  • (9H-fluoren-9-yl)methyl valinate

Uniqueness

(9H-fluoren-9-yl)methyl 2-aminoacetate is unique due to its specific structural features and reactivity. The presence of the fluorenyl group imparts stability and enhances its utility as an intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-aminoacetate

InChI

InChI=1S/C16H15NO2/c17-9-16(18)19-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,17H2

InChI Key

XHYUDJFILRMEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CN

Origin of Product

United States

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